molecular formula C7H7N3O B1285441 4-Amino-1H-indazol-3-ol CAS No. 89792-08-5

4-Amino-1H-indazol-3-ol

Cat. No.: B1285441
CAS No.: 89792-08-5
M. Wt: 149.15 g/mol
InChI Key: WXOHKLHBFVRPFS-UHFFFAOYSA-N
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Description

4-Amino-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Biochemical Analysis

Biochemical Properties

4-Amino-1H-indazol-3-ol plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase-2 (COX-2), where this compound acts as an inhibitor . This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . Additionally, this compound has been shown to interact with the p53/MDM2 pathway, influencing cell cycle regulation and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as those from lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), this compound exhibits significant antiproliferative activity . This compound induces apoptosis and affects cell cycle progression by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway . Furthermore, this compound impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with the p53/MDM2 pathway, leading to the stabilization and activation of p53, which promotes apoptosis and cell cycle arrest . These interactions highlight the compound’s potential in modulating key molecular pathways involved in inflammation and cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, but its activity can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without notable toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, affecting its efficacy and mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-indazol-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions. Another method includes the reaction of 2-nitrobenzaldehyde with hydrazine, followed by reduction and cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to minimize byproducts and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1H-indazol-3-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted indazoles.

Scientific Research Applications

4-Amino-1H-indazol-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1H-indazol-3-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

    1H-indazole: Lacks the amino and hydroxyl groups present in 4-Amino-1H-indazol-3-ol.

    2H-indazole: A tautomeric form of indazole with different stability and reactivity.

    3-Amino-1H-indazole: Similar structure but lacks the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and biological activities. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications.

Properties

IUPAC Name

4-amino-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOHKLHBFVRPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579744
Record name 4-Amino-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89792-08-5
Record name 4-Amino-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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